4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Synthetic Chemistry Quality Control Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole (CAS 2551115-28-5) is a halogenated, difluoromethylated imidazole derivative. It possesses a molecular formula of C5H5BrF2N2 and a molecular weight of 211.01 g/mol.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01
CAS No. 2551115-28-5
Cat. No. B2601073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole
CAS2551115-28-5
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01
Structural Identifiers
SMILESCC1=NC(=CN1C(F)F)Br
InChIInChI=1S/C5H5BrF2N2/c1-3-9-4(6)2-10(3)5(7)8/h2,5H,1H3
InChIKeyBNBIYIQWSJZWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole (CAS 2551115-28-5): Procurement-Ready Building Block


4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole (CAS 2551115-28-5) is a halogenated, difluoromethylated imidazole derivative [1]. It possesses a molecular formula of C5H5BrF2N2 and a molecular weight of 211.01 g/mol [1]. This heterocyclic compound serves as a versatile synthetic intermediate due to the presence of both a bromine atom for cross-coupling reactions and a difluoromethyl group for modulating physicochemical properties [2]. Commercial availability with high purity makes it a practical starting point for medicinal chemistry and agrochemical research programs.

Bromo cross-coupling handle for diversification
Difluoromethyl group modulates lipophilicity and metabolic stability
Reported purity level supports synthetic workflow

Why 4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole Cannot Be Substituted with Generic Imidazoles


The precise substitution pattern on the imidazole ring critically determines a molecule's reactivity, physicochemical properties, and biological target engagement [1]. The combination of a 4-bromo handle for cross-coupling and an N1-difluoromethyl group in this specific regioisomer is not interchangeable with other isomers (e.g., 5-bromo, 2-(difluoromethyl)) or analogs lacking the 2-methyl group . These differences in regiochemistry can lead to variations in reaction yields , binding affinity, or metabolic stability, making generic substitution a risk in established synthetic routes and structure-activity relationship (SAR) studies. The data below quantify key differentiators that inform strategic sourcing decisions.

Regioisomer mismatch
5-bromo or other regioisomers may exhibit different coupling reactivity and product regiochemistry, potentially altering synthetic routes.
Functional group substitution
Replacing N1-difluoromethyl with alkyl groups may reduce lipophilicity and metabolic stability, affecting lead optimization.
2-Methyl absence
Analogs lacking the 2-methyl substituent may show altered steric and electronic properties, impacting binding and SAR interpretation.

Quantitative Differentiators for 4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole Procurement


Purity Comparison: 4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole vs. 5-Bromo Isomer

The target compound is commercially available with a guaranteed purity of 98% . This is quantifiably higher than its 5-bromo regioisomer (5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole), for which published purity data is not available and typical research-grade material is often supplied at 95-97% purity . The difference of at least 1-3% purity can be meaningful for critical synthetic steps where impurities may interfere with catalyst performance or yield.

Purity Comparison
Data to verify
98% (reported) vs 95–97% (typical)
Higher purity may reduce side reactions in critical synthetic steps.
Supplier specification; actual lot purity may vary.
Synthetic Chemistry Quality Control Medicinal Chemistry

Regioisomeric Differentiation: Synthetic Utility in Cross-Coupling Reactions

The 4-bromo substitution pattern in the target compound offers a distinct advantage in Pd-catalyzed cross-coupling reactions. While both the 4-bromo and 5-bromo isomers can undergo Suzuki-Miyaura coupling, the 4-bromo derivative is less sterically hindered than its 5-bromo counterpart, which can lead to faster reaction kinetics and higher conversion rates . In related imidazole systems, 4-bromo-substituted imidazoles have been shown to couple with aryl boronic acids in >90% yield under standard Suzuki conditions, whereas 5-bromo isomers often require harsher conditions or longer reaction times to achieve comparable yields .

Cross-Coupling Reactivity
Class-level inference
4-Bromo: expected higher reactivity vs 5-bromo due to less steric hindrance
Faster coupling kinetics may improve synthesis efficiency.
Based on imidazole scaffold reactivity patterns.
Cross-Coupling Suzuki-Miyaura Regioselectivity

Synthetic Accessibility: High-Yielding Multigram Preparation Method

The target compound and its class of 1-(difluoromethyl)imidazoles can be prepared using a robust multigram synthetic procedure with yields ranging from 60% to 95% . This method, which involves the gradual generation of the difluoromethylation reagent in situ, enables the production of hundred-gram quantities, facilitating both early-stage discovery and late-stage development. This established route reduces supply chain risk compared to less common isomers or analogs that lack a published, high-yielding synthesis.

Multigram Synthesis
Class-level inference
Reported yield 60–95% for 1-(difluoromethyl)imidazoles
Established route supports supply consistency and cost projections.
Conditions: ClCHF₂, alkali, multigram scale.
Process Chemistry Scale-Up Synthetic Methodology

Physicochemical Property Differentiation: Impact of N1-Difluoromethyl vs. N1-Alkyl

The difluoromethyl group (CHF2) is a well-established bioisostere for a hydroxyl group or a lipophilic hydrogen bond donor, offering a unique combination of properties [1]. For the target compound, the computed XLogP3-AA is 2.3, indicating moderate lipophilicity [2]. In contrast, a hypothetical non-fluorinated analog (e.g., 1-methyl) would exhibit a lower logP, potentially impacting membrane permeability and metabolic clearance. While direct comparative data for this specific compound is lacking, studies on similar scaffolds demonstrate that replacing a methyl group with a difluoromethyl group increases logD by approximately 0.5-1.0 units and can enhance metabolic stability by blocking oxidative metabolism at the N-alkyl position [1].

Lipophilicity
Class-level inference
XLogP3-AA 2.3; estimated +0.5–1.0 logP vs non-fluorinated analog
Difluoromethyl group may enhance membrane permeability and metabolic stability.
Computed property; experimental confirmation recommended.
Drug Design Lipophilicity Metabolic Stability

Optimal Application Scenarios for 4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Coupling

The 4-bromo handle of 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole provides a robust point for Pd-catalyzed cross-coupling with aryl or heteroaryl boronic acids . This is particularly valuable for generating libraries of difluoromethylated biaryl compounds in drug discovery, where the difluoromethyl group serves as a metabolically stable bioisostere . The defined 4-position ensures regiochemical fidelity in the final products, simplifying SAR analysis .

Agrochemical Development: Synthesis of Novel Crop Protection Agents

This compound is cited as a versatile intermediate for the synthesis of biologically active molecules in agrochemical research . The difluoromethyl group is a privileged motif in modern fungicides and herbicides due to its ability to enhance target binding and metabolic stability . The bromine atom allows for the introduction of diverse aromatic groups, enabling the exploration of new chemical space for pest control .

Process Chemistry: Reliable Scale-Up Using Validated Multigram Synthesis

The established synthetic route for 1-(difluoromethyl)imidazoles, which proceeds in 60-95% yield on a hundred-gram scale, de-risks the procurement of large quantities for preclinical toxicology studies or field trials . This ensures a reliable and cost-effective supply chain compared to compounds requiring extensive route scouting or low-yielding steps, directly supporting projects in later-stage development .

Chemical Biology: Design of Activity-Based Probes and Affinity Reagents

The combination of a reactive bromine atom for bioconjugation (after conversion to an appropriate handle) and the difluoromethyl group as a 19F NMR probe or a modulator of non-covalent interactions makes this compound a valuable scaffold for designing chemical probes . The high purity (98%) minimizes confounding effects from impurities in sensitive biochemical assays .

Application
Selection Property
Validation Focus
Medicinal Chemistry
Bromo cross-coupling handle
Regiochemical fidelity in library synthesis
Agrochemical Development
Difluoromethyl motif and bromo diversification
Reported intermediate for crop protection agents
Process Chemistry Scale-Up
Established multigram synthesis method
Supply consistency and cost projections
Chemical Biology Probes
Reactive bromine and 19F NMR handle
Purity context for biochemical assay reliability

Technical Documentation Hub

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